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molecular formula C7H2Cl4O B8472865 2,3,5-Trichlorobenzoyl chloride

2,3,5-Trichlorobenzoyl chloride

Cat. No. B8472865
M. Wt: 243.9 g/mol
InChI Key: ZXHSKMRJXAOBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03982931

Procedure details

Into a 250 ml flask, provided with a reflux condenser, were introduced 10 g of 2,3,5-trichlorobenzoyl chloride in 20 ml of anhydrous C6H6, a solution of 5.3 g of di-sec.butylamine in 7 ml of anhydrous C6H6 and 5 g of triethylamine. This mass was then heated to reflux temperature for about 1 hour. Thereupon it was left to cool down to room temperature and the solvent was removed under reduced pressure in a rotating evaporator. The mass was then washed with acidulated H2O, with H2O and was then extracted with ethyl ether. The etheric extract was then dried on anhydrous Na2SO4, filtered and the solvent removed under reduced pressure. 12.6 g of yellowing crystals of 2,3,5-trichloro-N,N-di-sec.butyl-benzamide were obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH:13]([NH:17][CH:18]([CH2:20][CH3:21])[CH3:19])([CH2:15][CH3:16])[CH3:14]>C1C=CC=CC=1.C(N(CC)CC)C>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([N:17]([CH:18]([CH2:20][CH3:21])[CH3:19])[CH:13]([CH2:15][CH3:16])[CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(CC)NC(C)CC
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml flask, provided with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
This mass was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for about 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
Thereupon it was left
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure in a rotating evaporator
WASH
Type
WASH
Details
The mass was then washed with acidulated H2O, with H2O
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The etheric extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried on anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)N(C(C)CC)C(C)CC)C=C(C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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